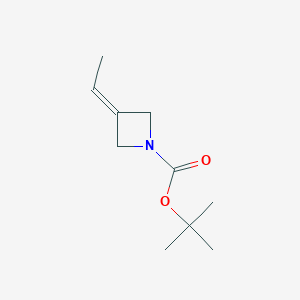

tert-Butyl 3-ethylideneazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-ethylideneazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIQBESQCNUEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680269 | |

| Record name | tert-Butyl 3-ethylideneazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934665-46-0 | |

| Record name | tert-Butyl 3-ethylideneazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating Uncharted Territory: A Technical Guide to the Prospective Synthesis and Characterization of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Disclaimer: The subject of this technical guide, tert-butyl 3-ethylideneazetidine-1-carboxylate, is a novel compound for which no published data on its synthesis or properties currently exists. This document, therefore, serves as a prospective guide for researchers and drug development professionals. It outlines a scientifically grounded, hypothetical pathway for its synthesis and a comprehensive workflow for its physical and chemical characterization. The predictions and protocols herein are derived from established chemical principles and data from closely related, structurally analogous compounds.

Introduction: The Allure of Substituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry. Their strained ring system imparts unique conformational constraints and metabolic stability, making them attractive scaffolds for the development of novel therapeutics. The introduction of exocyclic double bonds, such as an ethylidene group, further functionalizes this core, offering new vectors for molecular interactions and subsequent chemical modifications. This guide focuses on the uncharted territory of this compound, a compound with potential as a versatile building block in drug discovery. Given the absence of existing literature, this document provides a roadmap for its creation and validation.

Proposed Synthetic Pathway: From Ketone to Exocyclic Alkene

The most logical and efficient synthetic route to the target compound commences with the commercially available and well-characterized precursor, tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone). The key transformation is an olefination reaction to introduce the ethylidene moiety. The Horner-Wadsworth-Emmons (HWE) reaction is proposed here due to its high reliability, stereocontrol, and the ease of removal of its water-soluble phosphate byproducts.[1][2]

Caption: Proposed Horner-Wadsworth-Emmons synthesis of the target compound.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

-

Ylide Generation: To a stirred, anhydrous solution of diethyl ethylphosphonate in tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add an equimolar amount of a strong base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Olefination: Slowly add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality: The HWE reaction is favored over the Wittig reaction for this synthesis due to the typically higher E-selectivity for the resulting alkene and the simpler purification process.[1] The choice of base is critical; strong, non-nucleophilic bases are required to deprotonate the phosphonate without competing side reactions.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound can be predicted based on its molecular structure and by analogy to similar compounds.

| Property | Predicted Value | Rationale / Analogous Compound Data |

| Molecular Formula | C₁₀H₁₇NO₂ | Based on chemical structure. |

| Molecular Weight | 183.25 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | tert-Butyl 3-methyleneazetidine-1-carboxylate is a colorless to almost colorless clear liquid. |

| Boiling Point | ~230-260 °C (at 760 mmHg) | Extrapolated from related structures. The boiling point will be slightly higher than the methylene analog due to the additional methyl group. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | The tert-butoxycarbonyl (Boc) group and the hydrocarbon structure confer significant nonpolar character. |

| Stability | Stable under standard conditions. Sensitive to strong acids which can cleave the Boc protecting group. The exocyclic double bond is susceptible to oxidation and reduction. | The Boc group is a well-known acid-labile protecting group. |

Comprehensive Characterization Workflow

A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the newly synthesized compound.

Caption: A typical workflow for the characterization of a novel compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be the most informative for initial structural confirmation. Key predicted signals include:

-

A singlet at ~1.45 ppm (9H) corresponding to the tert-butyl group.

-

A multiplet in the vinylic region (~5.3-5.8 ppm, 1H) for the =CH -CH₃ proton.

-

A doublet of quartets or similar complex multiplet for the methyl group on the double bond (~1.6-1.8 ppm, 3H).

-

Two multiplets for the azetidine ring protons (~3.8-4.2 ppm, 4H).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Predicted chemical shifts are:

-

tert-Butyl carbons: ~28 ppm (CH₃) and ~80 ppm (quaternary C).

-

Azetidine ring carbons: ~50-60 ppm.

-

Alkene carbons: ~120-140 ppm.

-

Carbonyl carbon: ~155 ppm.[3]

-

Ethylidene methyl carbon: ~12-15 ppm.

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition. The expected exact mass for [M+H]⁺ (C₁₀H₁₈NO₂⁺) is 184.1332.

-

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) MS/MS will show characteristic fragmentation. A prominent loss of 56 Da (isobutylene) from the Boc group is expected, a common fragmentation pathway for Boc-protected amines.[4]

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands:

-

~1690-1710 cm⁻¹ for the C=O stretch of the carbamate.

-

~1640-1680 cm⁻¹ for the C=C stretch of the exocyclic double bond.

-

~2850-3000 cm⁻¹ for C-H stretching vibrations.

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient mobile phase would be suitable for assessing purity. Detection can be performed using a UV detector (at a low wavelength, e.g., 210 nm) or an evaporative light scattering detector (ELSD).

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide both purity information and mass spectral data.

Chemical Reactivity and Stability

The chemical properties of this compound are dictated by its functional groups: the Boc-protected amine, the strained azetidine ring, and the exocyclic double bond.

-

Boc Group: This protecting group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.

-

Azetidine Ring: While more stable than aziridines, the four-membered ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain nucleophilic or hydrogenolytic conditions.

-

Exocyclic Double Bond: This moiety is a site for various chemical transformations, including:

-

Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) would reduce the double bond to an ethyl group, yielding tert-butyl 3-ethylazetidine-1-carboxylate.

-

Oxidation: Epoxidation (e.g., with m-CPBA) or dihydroxylation (e.g., with OsO₄) can introduce new functional groups.

-

Addition Reactions: Halogenation or hydrohalogenation can occur across the double bond.

-

Conclusion

While this compound remains a hypothetical molecule at present, this technical guide provides a robust and scientifically sound framework for its synthesis and characterization. The proposed Horner-Wadsworth-Emmons approach offers a high probability of success, and the detailed characterization workflow will ensure the unambiguous identification and purity assessment of this novel compound. The successful synthesis of this molecule would provide the research community with a valuable new building block for the exploration of chemical space in drug discovery and development.

References

Sources

A Technical Guide to tert-Butyl 3-Ethylideneazetidine-1-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-ethylideneazetidine-1-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry. The strained 3-ethylideneazetidine scaffold imparts unique conformational constraints and serves as a versatile synthon for the development of complex molecular architectures. This document details its systematic IUPAC nomenclature and structural features, outlines a robust, multi-step synthesis from commercially available precursors, and discusses its applications in drug discovery. The protocols described herein are designed to be self-validating, emphasizing the rationale behind key procedural steps and characterization methods essential for ensuring compound identity and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this important intermediate.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the title compound is This compound . The name is derived from its core structure: an azetidine ring, which is a four-membered heterocycle containing one nitrogen atom. The substituents are numbered starting from the nitrogen atom. An ethylidene group (=CHCH₃) is located at position 3, and a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the nitrogen, is at position 1.

Common Synonyms:

-

1-Boc-3-ethylideneazetidine

-

1-(tert-Butoxycarbonyl)-3-ethylideneazetidine

Chemical Structure and Properties

The molecular structure combines the inherent ring strain of the azetidine core with the reactivity of an exocyclic double bond. The Boc group provides stability and improves solubility in common organic solvents.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Appearance | Typically a colorless to pale yellow oil |

| Core Scaffold | 3-Alkylideneazetidine |

Core Synthesis Strategy

The most reliable and common synthetic route to this compound involves a two-step sequence starting from the corresponding 3-hydroxyazetidine precursor. This strategy is predicated on two fundamental organic transformations: the oxidation of a secondary alcohol to a ketone, followed by a Wittig olefination to form the exocyclic double bond.

The choice of the Boc protecting group is critical. The olefination of 3-azetidinones is most effective for derivatives with a pyramidal nitrogen atom.[1] N-substituents that induce planarity at the nitrogen, such as amides, can hinder the reaction.[1] The sterically bulky Boc group maintains the necessary pyramidal geometry and can be readily removed under acidic conditions if required for subsequent transformations.

Sources

A Technical Guide to the Synthesis and Application of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 3-ethylideneazetidine-1-carboxylate, a functionalized azetidine scaffold of significant interest in medicinal chemistry. While a specific CAS number for this compound is not publicly registered, indicating its status as a novel or specialized research chemical, this document outlines a robust and scientifically grounded approach to its synthesis, characterization, and potential applications. The methodologies described herein are based on established and reliable transformations within the field of heterocyclic chemistry, providing researchers and drug development professionals with a practical framework for accessing this valuable molecular building block.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger rings, allowing for precise control over the spatial orientation of substituents. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of the azetidine motif can significantly improve the physicochemical properties of a drug candidate, including aqueous solubility and metabolic stability, making it a valuable "saturated bioisostere" for other cyclic and acyclic moieties.[3] This guide focuses on the synthesis and potential utility of this compound, a derivative poised to serve as a versatile intermediate for further chemical elaboration.

Compound Identification and Physicochemical Properties

As of this writing, this compound does not have a designated CAS number in major chemical databases. The properties of this target compound are predicted based on its structure, while the properties of its key synthetic precursor, tert-butyl 3-oxoazetidine-1-carboxylate, are well-documented.

| Property | This compound (Predicted) | tert-Butyl 3-Oxoazetidine-1-carboxylate (Established) |

| CAS Number | Not Available | 398489-26-4[4] |

| Molecular Formula | C₁₀H₁₇NO₂ | C₈H₁₃NO₃ |

| Molecular Weight | 183.25 g/mol | 171.19 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Off-white crystalline solid[3] |

| Boiling Point | Not Determined | Not Determined |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | Soluble in common organic solvents |

Core Synthesis Strategy: Olefination of a Ketone Precursor

The most logical and efficient synthetic route to this compound involves the olefination of the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. This ketone is a commercially available or readily synthesized intermediate. The key transformation is the formation of the exocyclic double bond, which can be reliably achieved using the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig reaction, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[5] It utilizes a phosphonium ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction proceeds through a betaine or, more accurately, an oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine oxide byproduct.[6]

The overall synthetic workflow can be visualized as a two-step process: the oxidation of a readily available alcohol to the key ketone intermediate, followed by the Wittig olefination.

Sources

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]

- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Key starting materials for synthesizing tert-butyl 3-ethylideneazetidine-1-carboxylate

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-Ethylideneazetidine-1-carboxylate: Key Starting Materials and Methodologies

Authored by a Senior Application Scientist

Introduction: The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints on bioactive molecules. This compound, in particular, serves as a critical building block in the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors like Baricitinib.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, focusing on the key starting materials, reaction mechanisms, and process considerations for researchers and professionals in drug development.

The synthesis of this compound predominantly proceeds through a key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.[1][2][3] The overall synthetic strategy can be dissected into two core stages: the formation of the N-Boc protected azetidinone ring and the subsequent olefination to introduce the ethylidene moiety.

Part 1: Synthesis of the Key Intermediate: Tert-butyl 3-oxoazetidine-1-carboxylate

The most common and industrially viable pathway to tert-butyl 3-oxoazetidine-1-carboxylate involves the oxidation of a hydroxyl precursor. This approach ensures a reliable and scalable supply of the key ketone intermediate.

Starting Material: Tert-butyl 3-hydroxyazetidine-1-carboxylate

The journey begins with the acquisition or synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate. This starting material can be prepared from 1-benzylazetidin-3-ol. The process involves a debenzylation under hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst, followed by the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.[1]

Experimental Protocol: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

-

Debenzylation: To a solution of 1-benzylazetidin-3-ol in a suitable solvent such as tetrahydrofuran (THF), add 5% Palladium on Carbon (Pd/C).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for approximately 20 hours.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude azetidin-3-ol.

-

Boc Protection: Dissolve the crude azetidin-3-ol in a suitable solvent and add di-tert-butyl dicarbonate and a base (e.g., sodium bicarbonate) to introduce the Boc protecting group, yielding tert-butyl 3-hydroxyazetidine-1-carboxylate.[1][3]

Oxidation to Tert-butyl 3-oxoazetidine-1-carboxylate

The oxidation of the secondary alcohol in tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone is a critical step. Several oxidation methods can be employed, with the choice often depending on factors like scale, cost, and environmental considerations.

Method A: TEMPO-Mediated Oxidation

A widely used and efficient method is the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation. This reaction can be performed using sodium hypochlorite (NaClO) as the terminal oxidant in the presence of potassium bromide.[1] For a greener approach, hydrogen peroxide (H₂O₂) can be used as the oxidant in a microchannel reactor, which offers excellent control over reaction parameters and safety.[1]

Experimental Protocol: TEMPO/NaClO Oxidation [1]

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane (CH₂Cl₂).

-

Add an aqueous solution of potassium bromide and TEMPO to the mixture at a reduced temperature (-15 to 5 °C).

-

Slowly add a pre-mixed aqueous solution of potassium bicarbonate (KHCO₃) and sodium hypochlorite (NaClO).

-

Stir the reaction mixture for approximately 30 minutes.

-

After completion, perform an aqueous workup to isolate the desired product, tert-butyl 3-oxoazetidine-1-carboxylate.

Method B: Swern Oxidation

Another classic and reliable method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[3]

Experimental Protocol: Swern Oxidation [3]

-

Prepare a solution of oxalyl chloride in dichloromethane (DCM) and cool to -78 °C.

-

Slowly add dimethyl sulfoxide (DMSO) to the cooled solution.

-

After stirring for a short period, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in DCM.

-

Continue stirring for 15-30 minutes, then add triethylamine to quench the reaction and facilitate the formation of the ketone.

-

Allow the reaction to warm to room temperature, followed by an aqueous workup and purification by column chromatography.

Table 1: Comparison of Oxidation Methods

| Method | Oxidant System | Advantages | Disadvantages | Reference |

| TEMPO/NaClO | TEMPO, NaClO, KBr | Cost-effective, suitable for large scale | Use of chlorinated waste | [1] |

| TEMPO/H₂O₂ | TEMPO, H₂O₂ | Green, environmentally friendly | May require specialized equipment (microreactor) | [1] |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | High yields, reliable | Requires cryogenic temperatures, unpleasant odor | [3] |

Part 2: Olefination to this compound

With the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, in hand, the final step is the introduction of the ethylidene group. The Wittig reaction and its variants are the most common methods to achieve this transformation.[4][5][6]

The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to form an alkene.[5][7] For the synthesis of this compound, ethyltriphenylphosphonium bromide is the required phosphonium salt.

Experimental Protocol: Wittig Reaction

-

Ylide Formation: Suspend ethyltriphenylphosphonium bromide in a dry, aprotic solvent like tetrahydrofuran (THF).

-

Add a strong base, such as n-butyllithium or potassium tert-butoxide, at a low temperature (e.g., 0 °C) to deprotonate the phosphonium salt and form the ylide.

-

Olefination: To the freshly prepared ylide, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield this compound.

Causality in Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like THF are crucial to prevent quenching of the highly basic ylide.

-

Base: A strong base is required to deprotonate the phosphonium salt. The choice of base can influence the stereoselectivity of the alkene product, although for a terminal alkene like the target molecule, this is not a concern.

-

Temperature: The initial deprotonation is performed at low temperatures to control the reaction and prevent side reactions. The olefination step is typically allowed to warm to room temperature to ensure a reasonable reaction rate.

Horner-Wadsworth-Emmons (HWE) Reaction

An alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate carbanion. While often used to favor the formation of (E)-alkenes, it can also be employed for the synthesis of terminal alkenes. The HWE reaction offers the advantage of a water-soluble phosphate byproduct, which can simplify purification compared to the triphenylphosphine oxide generated in the Wittig reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Carbanion Formation: To a solution of diethyl ethylphosphonate in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH) at 0 °C.

-

Olefination: After the evolution of hydrogen gas ceases, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and purify by column chromatography.

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Conclusion

The synthesis of this compound is a well-established process that hinges on the successful execution of two key transformations: the oxidation of a hydroxyazetidine precursor and the subsequent olefination of the resulting ketone. The choice of reagents and reaction conditions for each step can be tailored to meet specific laboratory or industrial requirements, balancing factors such as cost, yield, safety, and environmental impact. A thorough understanding of the underlying chemical principles and experimental nuances is paramount for the efficient and reliable production of this important pharmaceutical intermediate.

References

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH. [Link]

-

Preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives. (1987). ResearchGate. [Link]

-

Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). Pharmaffiliates. [Link]

-

Wittig reaction. (n.d.). Wikipedia. [Link]

-

tert-Butyl 3-oxoazetidine-1-carboxylate - Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

The Wittig reaction. (n.d.). Lumen Learning. [Link]

Sources

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery and its Diverse Biological Activities

An In-Depth Technical Guide

Abstract

The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has emerged as a valuable and privileged scaffold in medicinal chemistry.[1][2] Its significance is rooted in the unique conformational rigidity and inherent ring strain, which provide a structurally distinct and synthetically versatile backbone for drug design.[2][3] This constrained molecular geometry can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[3] While historically associated with the β-lactam (azetidin-2-one) core of penicillin and cephalosporin antibiotics, the fully saturated azetidine moiety is now integral to a diverse range of therapeutic agents.[4][5] This guide provides a comprehensive technical overview of the significant biological activities exhibited by substituted azetidine compounds, delves into their mechanisms of action, presents detailed experimental protocols for their evaluation, and discusses key structure-activity relationships (SAR).

The Azetidine Core: A Structural Rationale for Biological Activity

The therapeutic potential of the azetidine scaffold is not coincidental; it is a direct consequence of its physicochemical properties. The ring strain of approximately 25.4 kcal/mol makes the ring more stable and easier to handle than highly reactive aziridines, yet susceptible to specific chemical transformations, offering unique reactivity profiles.[2] This inherent strain and the defined spatial orientation of its substituents make azetidine an excellent bioisosteric replacement for other cyclic and acyclic moieties, such as the proline ring in protease inhibitors, to improve potency and pharmacokinetic profiles.[6] Researchers leverage these features to design novel chemical entities targeting a broad spectrum of diseases, from infectious diseases to cancer and neurodegenerative disorders.[1][7]

Anticancer Activity: Targeting Oncogenic Signaling

Substituted azetidines have demonstrated significant potential as anticancer agents, primarily by inhibiting key proteins in oncogenic signaling pathways.[8] A prominent target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis.[9][10]

Mechanism of Action: Inhibition of the JAK-STAT Pathway

Many azetidine-based anticancer compounds function as potent and selective inhibitors of STAT3.[11] Some advanced analogues have been shown to bind irreversibly to specific cysteine residues (Cys426, Cys468) on the STAT3 protein.[12] This covalent modification prevents the phosphorylation, dimerization, and subsequent nuclear translocation of STAT3, thereby inhibiting the transcription of downstream target genes like c-Myc and Cyclin D1 that are essential for tumor growth.[10][12]

The diagram below illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of a representative azetidine compound.

Caption: Inhibition of the JAK-STAT3 signaling pathway by an azetidine compound.

Data on Anticancer Activity

The in vitro efficacy of azetidine compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against various cancer cell lines.

| Compound Class | Target | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| (R)-azetidine-2-carboxamides | STAT3 | MDA-MB-231 (Breast) | EC₅₀: 2.5 - 2.7 | [10] |

| Azetidine-based compounds | STAT3 | - | IC₅₀: 0.38 - 0.98 | [12][13] |

| TZT-1027 Analogues | Tubulin | A549 (Lung) | IC₅₀: 0.0022 | [14] |

| TZT-1027 Analogues | Tubulin | HCT116 (Colon) | IC₅₀: 0.0021 | [14] |

| Platinum(II) Complex | DNA | P388 (Leukemia) | T/C: 162% @ 32 mg/kg | [15] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and cytotoxicity. It is essential for determining the dose-response relationship of a novel compound.

Workflow: MTT Assay for Cytotoxicity Screening

Caption: Standard workflow for assessing compound cytotoxicity via MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted azetidine compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours. The duration is critical as it must be sufficient to observe the compound's effect on cell proliferation.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: A Legacy Reimagined

The antimicrobial legacy of azetidines is rooted in β-lactam antibiotics.[16] However, modern research focuses on novel substituted azetidines and azetidin-2-ones to combat the growing challenge of antimicrobial resistance.[7] These compounds exhibit activity against a wide range of bacterial and fungal pathogens.[17][18]

Mechanism of Action: Cell Wall Disruption and Beyond

The classical mechanism for β-lactams involves the acylation of transpeptidases, enzymes crucial for the final step in bacterial cell wall biosynthesis.[4] This inhibition disrupts the integrity of the peptidoglycan layer, leading to cell lysis. The causality lies in the strained four-membered ring, which mimics the D-Ala-D-Ala substrate of the enzyme and acts as an effective acylating agent upon ring-opening.[4] Newer derivatives may possess alternative mechanisms, but cell wall disruption remains a primary mode of action.

Structure-Activity Relationship (SAR) Insights

SAR studies have shown that the nature and position of substituents on the azetidine ring dramatically influence antimicrobial potency and spectrum.[19]

-

Position 1 (Nitrogen): Substitution with bulky aromatic or heterocyclic rings often enhances activity.

-

Position 3: The presence of a chloro group has been shown to be favorable in some series.[19][20]

-

Position 4: Aryl groups with electron-withdrawing substituents (e.g., -F, -Cl) can increase antibacterial efficacy.[19]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

The agar disc diffusion method is a standard, qualitative technique to screen for antimicrobial activity. It is valued for its simplicity and reproducibility.[17]

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Müller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the entire surface of the agar plate with the microbial inoculum to create a lawn.

-

Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the synthesized azetidine compound (typically dissolved in a solvent like DMSO). Place the discs onto the inoculated agar surface.

-

Controls: Include a negative control disc (solvent only) and a positive control disc with a standard antibiotic (e.g., Streptomycin, Ampicillin).[18][19]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Antiviral Activity: Inhibiting Viral Replication

Azetidine derivatives have emerged as potent inhibitors of viral enzymes, particularly proteases, which are essential for the viral life cycle.[21]

Mechanism of Action: HCV NS3/4A Protease Inhibition

A notable success story is the development of azetidine-containing inhibitors for the Hepatitis C Virus (HCV) NS3/4A serine protease.[6] In these molecules, the azetidine ring acts as a conformationally restricted P2 proline mimic.[6][21] This structure-based design approach leads to potent inhibitors that fit snugly into the enzyme's active site, blocking the cleavage of the viral polyprotein and thus halting viral replication.

| Compound Class | Target | Virus | EC₅₀ (µM) | Reference |

| Spiro[azetidine-3,2'-indene] | NS3/4A Protease | Hepatitis C Virus (HCV) | 0.8 | [21][22] |

Anti-inflammatory and CNS Activities

The versatility of the azetidine scaffold extends to immunomodulation and neurological targets.

-

Anti-inflammatory: Certain azetidine derivatives have been shown to possess anti-inflammatory properties.[23] For instance, one compound attenuated the production of pro-inflammatory mediators (IL-6, TNF-α) in amyloid-β-stimulated microglial cells by modulating the Akt/GSK-3β/NF-κB signaling pathway, suggesting potential in treating neuroinflammation associated with Alzheimer's disease.[24]

-

Central Nervous System (CNS): Azetidines have been explored as ligands for CNS targets. Derivatives have been designed as GABA uptake inhibitors and 5-HT6 receptor ligands, indicating their potential for treating conditions like epilepsy, anxiety, and cognitive disorders associated with schizophrenia or Alzheimer's disease.[25][26]

Conclusion and Future Outlook

The substituted azetidine scaffold is a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural and chemical properties make it a highly adaptable core for designing potent and selective modulators of diverse biological targets. The continued exploration of novel synthetic methodologies will undoubtedly unlock access to more complex and functionally diverse azetidine derivatives.[27] Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, advancing the most promising candidates from in vitro validation to in vivo efficacy studies and, ultimately, to clinical development. The systematic evaluation framework outlined in this guide, combining mechanistic studies, robust bioassays, and clear data presentation, will be critical in realizing the full therapeutic potential of this exceptional class of compounds.[28]

References

- Benchchem. (n.d.). Navigating the Therapeutic Potential of Azetidine Scaffolds: A Comparative Guide to In Vitro and In Vivo Activity.

- Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40.

- Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. Research Article.

- (N.A.). (N.D.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. PMC - NIH.

- Bondada, L., et al. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(23), 6325-6330.

- Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.

- (N.A.). (N.D.). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls.

- (N.A.). (N.D.). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. Research Article.

- Yan, Q., et al. (N.D.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

- Zhang, X., et al. (N.D.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC.

- Zhang, X., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613.

- Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications.

- Parsy, C., et al. (2014). Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease. Bioorganic & Medicinal Chemistry Letters, 24(19), 4664-4669.

- (N.A.). (N.D.). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Research Article.

- Bondada, L., et al. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. PubMed.

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.

- (N.A.). (N.D.). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Research Review.

- (N.A.). (2022). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. Journal of Pharmaceutical Negative Results.

- Zhang, X., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. NIH.

- Bhati, S. K., & Kumar, A. (2008). Synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles as promising anti-inflammatory agents. European Journal of Medicinal Chemistry, 43(11), 2323-2330.

- BioWorld. (2008). New compounds for neurological disorders reported in recent patents.

- Zhang, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

- (N.A.). (2021). Azetidines of pharmacological interest. PubMed.

- (N.A.). (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.

- (N.A.). (N.D.). In the search for new anticancer drugs. VII. Platinum complexes of diaziridines and azetidine. PubMed.

- Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard DASH.

- Benchchem. (2025). In Vitro vs. In Vivo Efficacy of 2-(4-Ethylphenyl)azetidine: A Comparative Analysis.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- (N.A.). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Enamine. (n.d.). Azetidines.

- (N.A.). (N.D.). Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. PubMed.

- (N.A.). (N.D.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- (N.A.). (N.D.). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). Semantic Scholar.

- (N.A.). (2025). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). R Discovery.

- (N.A.). (N.D.). Structure of azetidine‐containing compounds found in nature. ResearchGate.

- Benchchem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.

- (N.A.). (N.D.). Substituted xanthines, pteridinediones, and related compounds as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. PubMed.

- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Drug Design Org. (n.d.). Structure Activity Relationships.

- (N.A.). (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Article.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines - Enamine [enamine.net]

- 4. bepls.com [bepls.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In the search for new anticancer drugs. VII. Platinum complexes of diaziridines and azetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijsr.net [ijsr.net]

- 17. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 18. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 20. acgpubs.org [acgpubs.org]

- 21. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles as promising anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. | BioWorld [bioworld.com]

- 26. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

Navigating the Synthesis of a Niche Azetidine Building Block: A Guide to tert-Butyl 3-Ethylideneazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl 3-ethylideneazetidine-1-carboxylate is a valuable, yet commercially elusive, saturated heterocyclic building block. Its rigid, three-dimensional azetidine core, combined with the reactive ethylidene moiety, makes it a compelling scaffold for introducing novel chemical vectors in drug discovery programs. This guide addresses the apparent lack of commercial suppliers by providing a comprehensive technical overview of its likely synthesis, characterization, and safe handling. We will delve into the strategic considerations for its preparation from readily available starting materials, focusing on robust and scalable olefination methodologies.

Market Landscape: The Scarcity of a Specific Isomer

A thorough survey of the chemical supplier landscape reveals that while a variety of 3-substituted N-Boc-azetidine analogs are commercially available, this compound is not a standard catalog item. Researchers can readily procure precursors and related analogs such as:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4): The key precursor for the synthesis of the target molecule.[1]

-

tert-Butyl 3-methyleneazetidine-1-carboxylate (CAS: 934664-41-2): A structurally related isomer.[2]

-

tert-Butyl 3-ethenylazetidine-1-carboxylate (CAS: 1026796-78-0): Another unsaturated analog.[3]

-

tert-Butyl 3-ethynylazetidine-1-carboxylate (CAS: 287193-01-5): An analog with a different type of unsaturation.[4][5]

The absence of the target compound from major chemical catalogs necessitates a well-defined in-house synthesis strategy for any research program requiring this specific building block.

Strategic Synthesis: From Ketone to Exocyclic Alkene

The most logical and efficient synthetic route to this compound commences with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The core transformation involves an olefination reaction to introduce the ethylidene group. The two most prominent and reliable methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

Caption: A high-level overview of the synthetic strategy.

Recommended Synthetic Protocol: The Horner-Wadsworth-Emmons (HWE) Approach

While the Wittig reaction is a viable option, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred for its operational simplicity and the ease of removing the water-soluble phosphate byproduct, which simplifies purification.[6][7][8] The HWE reaction typically provides excellent E-selectivity for the resulting alkene.[6][8]

Reaction Scheme:

Caption: Key components of the HWE reaction for synthesis.

Step-by-Step Experimental Protocol:

-

Preparation of the Ylide:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

-

Add diethyl ethylphosphonate (1.1 equivalents).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium hexamethyldisilazide (KHMDS, 1.1 equivalents), portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This will form the phosphonate carbanion.

-

-

Olefination Reaction:

-

In a separate flame-dried flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

-

Cool the ketone solution to 0 °C.

-

Slowly add the pre-formed phosphonate carbanion solution to the ketone solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Method | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the azetidine ring protons, and the ethylidene group protons (quartet and doublet). |

| ¹³C NMR | Confirmation of carbon framework. | Resonances for the Boc-carbonyl, the quaternary carbon of the tert-butyl group, the azetidine ring carbons, and the two carbons of the ethylidene double bond. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₇NO₂ (183.25 g/mol ). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretches for the C=O of the carbamate (~1690 cm⁻¹) and the C=C of the alkene. |

Applications in Drug Discovery and Organic Synthesis

The title compound is a versatile intermediate. The exocyclic double bond can undergo a variety of chemical transformations, including:

-

Hydrogenation: To access the corresponding tert-butyl 3-ethylazetidine-1-carboxylate.

-

Epoxidation: To form a spirocyclic epoxide, a useful electrophilic handle.

-

Diels-Alder Reactions: Where it can act as a dienophile.

-

Michael Additions: As an acceptor for nucleophiles.

The azetidine ring itself is a sought-after motif in medicinal chemistry, often used as a bioisostere for other saturated rings, imparting improved physicochemical properties such as solubility and metabolic stability.

Safety and Handling

As with any chemical synthesis, a thorough risk assessment should be conducted prior to commencing work.

-

tert-Butyl 3-oxoazetidine-1-carboxylate: This starting material may cause skin and eye irritation.[9]

-

Strong Bases (e.g., NaH, KHMDS): These reagents are highly reactive and moisture-sensitive. Sodium hydride is flammable. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Solvents (e.g., THF): Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all reagents used.

References

- Vertex AI Search.

- BLD Pharm.

- TCI Chemicals.

- ChemBK.

- Wikipedia. Horner–Wadsworth–Emmons reaction.

- Chem-Station International Edition. Horner-Wadsworth-Emmons (HWE) Reaction.

- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.

- Echemi.

- BLD Pharm.

Sources

- 1. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl 3-Methyleneazetidine-1-carboxylate | 934664-41-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 287193-01-5|tert-Butyl 3-ethynylazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. 1638767-63-1|tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

Navigating the Chemistry of tert-Butyl 3-Ethylideneazetidine-1-carboxylate: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, imparts a unique conformational rigidity and a vector for chemical diversification.[2] This distinct stereochemical profile allows for the precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions. The subject of this guide, tert-butyl 3-ethylideneazetidine-1-carboxylate, is a functionalized azetidine building block of significant interest for introducing the ethylidene moiety into novel molecular entities. The tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates controlled reactivity at the nitrogen atom, while the exocyclic double bond serves as a versatile handle for further chemical transformations.

This document serves as a technical guide for professionals engaged in the research and development of novel therapeutics, providing a detailed overview of the safety precautions, handling protocols, and chemical properties of this compound. As a Senior Application Scientist, the following information is synthesized from established safety data for analogous compounds and fundamental principles of chemical reactivity to ensure a thorough understanding of the causality behind each procedural recommendation.

Hazard Identification and Risk Assessment

Summary of Anticipated Hazards

Data extrapolated from the safety profiles of compounds such as tert-butyl 3-amino-3-methylazetidine-1-carboxylate, tert-butyl 3-ethynylazetidine-1-carboxylate, and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate indicate the following potential hazards[3][4][5]:

| Hazard Statement | GHS Classification | Description |

| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] |

| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[3] |

| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[3] |

| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[4] |

The ethylidene moiety introduces a site of unsaturation, which may present additional, uncharacterized hazards related to reactivity and stability. Exocyclic double bonds can be susceptible to polymerization or oxidation. Therefore, it is prudent to treat this compound as air and light-sensitive and to handle it with the appropriate precautions to mitigate these risks.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Primary Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical protection against the inhalation of vapors and aerosols. The work area should be equipped with an accessible safety shower and eyewash station.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following represent the minimum required PPE:

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[7] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn at all times.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

-

Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[8] For larger scale operations, additional protective clothing may be necessary.

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Handling

-

Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[3]

-

Personal Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[9]

-

Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation or polymerization of the ethylidene group.

Storage

-

Container: Store in a tightly sealed container to prevent exposure to moisture and air.[10]

-

Environment: Keep in a cool, dry, and well-ventilated place away from direct sunlight.[10] Recommended storage temperature is 2-8 °C.[10]

-

Segregation: Store separately from incompatible materials.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Accidental Release Measures

-

Minor Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[3] Clean the spill area with a suitable solvent, followed by soap and water.

-

Major Spills: Evacuate the laboratory and alert emergency personnel. Prevent the spill from entering drains or waterways.

Caption: Spill Response Flowchart.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the chemical to enter drains or waterways.

-

Contaminated Materials: Any materials used for spill cleanup or contaminated PPE should be placed in a sealed, labeled container for hazardous waste disposal.

Physical and Chemical Properties

While experimental data for the target compound is limited, the properties of a close analog, tert-butyl 3-methyleneazetidine-1-carboxylate, are provided for reference.

| Property | Value (for tert-butyl 3-methyleneazetidine-1-carboxylate) |

| CAS Number | 934664-41-2 |

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Flash Point | 84 °C |

Conclusion: A Commitment to Safety and Scientific Integrity

The utility of this compound as a building block in drug discovery is significant. However, its safe and effective use is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks, ensure the integrity of their experiments, and contribute to the advancement of pharmaceutical sciences in a safe and responsible manner.

References

-

American Elements. tert-butyl 3-ethenylazetidine-1-carboxylate, min 97%, 10 grams. [Link]

-

LookChem. Cas 1259034-35-9, TERT-BUTYL 3-ETHYNYL-3-HYDROXYAZETIDINE-1-CARBOXYLATE. [Link]

-

ChemBK. tert-butyl 3-ethynylazetidine-1-carboxylate. [Link]

-

Zhang, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8. [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

-

Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. [Link]

-

SPARROW. What are the safety precautions when handling azetidine?. [Link]

-

UC Research Repository. The reactivity of azetidines and cyclic imines. [Link]

-

ResearchGate. Previous strategies towards azetidines and this approach. [Link]

-

Royal Society of Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]

Sources

- 1. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. jnsparrowchemical.com [jnsparrowchemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. Azetidine - Safety Data Sheet [chemicalbook.com]

Characterizing the Solubility of Novel Azetidine Derivatives: A Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This is particularly true for novel chemical entities, where an early and accurate understanding of the solubility profile can significantly de-risk and accelerate the drug development process. This guide provides a comprehensive framework for determining the solubility of tert-butyl 3-ethylideneazetidine-1-carboxylate, a representative N-Boc protected azetidine derivative, in common organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles and practical methodologies required to generate and interpret such a solubility profile. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and discuss the application of these findings in a drug development context.

Introduction: The Critical Role of Solubility in Drug Discovery

The path from a promising lead compound to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a crucial parameter.[1] A drug must be in solution to be absorbed, and for oral dosage forms, it must dissolve in the gastrointestinal tract before it can permeate the intestinal membrane.[1] Therefore, a thorough understanding of a compound's solubility in various media is fundamental to formulation development, toxicity studies, and predicting in vivo performance.[1]

This compound represents a class of small, saturated heterocyclic compounds that are of significant interest in medicinal chemistry due to their potential as bioisosteres and building blocks for more complex molecules.[2][3] The N-Boc protecting group is common in organic synthesis, and understanding its influence on solubility is vital for process chemistry and purification. This guide will use this compound as a case study to illustrate a systematic approach to solubility profiling.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility.[4][5] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4][5] However, for a quantitative and more nuanced understanding, more sophisticated models are required.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a semi-empirical method to predict solubility by deconstructing the total cohesion energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[6]

Each solvent and solute can be characterized by its three HSP values, placing it as a point in a three-dimensional "Hansen space".[6][7] The principle is that solutes will dissolve in solvents with similar HSPs.[7] The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and a smaller distance implies a higher likelihood of dissolution.[6]

Computational Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without the need for experimental data.[8][9][10] COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[8][10] This ab initio approach can be particularly valuable in early drug discovery for screening large numbers of virtual compounds and prioritizing synthetic efforts.[9][11] It can also be used to predict Hansen Solubility Parameters, providing a bridge between theoretical and empirical models.[8]

Experimental Determination of Solubility

While theoretical models are invaluable for prediction, experimental determination remains the gold standard for accurate solubility data.[12] The choice of method often depends on the stage of drug development, the amount of available compound, and the required throughput.

Equilibrium Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[13][14] The presence of undissolved solid is necessary to ensure saturation.[15]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.[16]

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis).

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

In early discovery, where compound availability is limited and speed is critical, kinetic solubility methods are often employed.[16] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[16]

Common HTS Techniques:

-

Nephelometry: This method detects precipitation by measuring light scattering as the solution becomes turbid.[16][17]

-

UV-Vis Spectroscopy: The concentration in the filtrate after precipitation is determined by UV absorbance against a calibration curve.[16][18]

Analytical Quantification

Gravimetric Analysis: This is a simple and direct method for determining the concentration of a solute in a saturated solution.[15][19]

Protocol:

-

Pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.[15]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[15][19]

-

The weight of the residue corresponds to the amount of solute dissolved in the initial volume of the solution.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of the solute.

Protocol:

-

Prepare a calibration curve by injecting known concentrations of this compound into the HPLC system.

-

Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the range of the calibration curve.

-

Inject the diluted sample and determine the concentration based on the peak area relative to the calibration curve.

Data Presentation and Interpretation

A comprehensive solubility profile should present quantitative data in a clear and comparative format.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

| Solvent | Polarity Index | Hansen Parameters (δD, δP, δH) | Solubility (mg/mL) |

| Hexane | 0.1 | (14.9, 0.0, 0.0) | < 1 |

| Toluene | 2.4 | (18.0, 1.4, 2.0) | 5 - 10 |

| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | > 100 |

| Acetone | 5.1 | (15.5, 10.4, 7.0) | > 100 |

| Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) | 50 - 100 |

| Ethanol | 4.3 | (15.8, 8.8, 19.4) | 20 - 50 |

| Methanol | 5.1 | (14.7, 12.3, 22.3) | 10 - 20 |

| Water | 10.2 | (15.5, 16.0, 42.3) | < 0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation: The solubility of this compound would be expected to be low in non-polar solvents like hexane and in highly polar protic solvents like water. Its solubility is likely to be highest in moderately polar aprotic solvents like dichloromethane and acetone. This is consistent with the structure of the molecule, which has a non-polar tert-butyl group and a polar carbamate group.

Visualizing the Workflow

A clear workflow diagram can help in understanding the process of solubility determination.

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion and Implications for Drug Development

A detailed understanding of the solubility profile of a new chemical entity like this compound is indispensable for its progression through the drug development pipeline. The methodologies outlined in this guide, from theoretical prediction using models like HSP and COSMO-RS to experimental determination via the shake-flask method, provide a robust framework for generating this critical data. The resulting solubility profile informs decisions on formulation strategies, aids in the design of toxicological studies, and is a key input for developing predictive models of in vivo bioavailability. For process chemists, this data is crucial for selecting appropriate solvents for reaction, purification, and crystallization, ultimately impacting the cost and efficiency of API manufacturing. By systematically applying these principles and techniques, researchers can build a comprehensive understanding of a compound's physicochemical properties, paving the way for successful drug development.

References

- Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224-2235.